2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid
Overview
Description
2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to an ethanolamine derivative
Scientific Research Applications
2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol typically involves the reaction of 1-bromonaphthalene with an ethanolamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the bromonaphthalene moiety to a naphthalene derivative.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene derivatives .
Mechanism of Action
The mechanism of action of 2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanolamine derivative can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound has a similar bromonaphthalene moiety but differs in the length and structure of the linker chain.
1-Bromo-2-naphthol: This compound features a bromonaphthalene moiety with a hydroxyl group instead of an ethanolamine derivative.
Uniqueness
2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol is unique due to its specific combination of a bromonaphthalene moiety and an ethanolamine derivative. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Properties
IUPAC Name |
2-[2-(1-bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2.C2H2O4/c15-14-12-4-2-1-3-11(12)5-6-13(14)18-10-8-16-7-9-17;3-1(4)2(5)6/h1-6,16-17H,7-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEAYOXKDSOPQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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